LY3200882 - 1898283-02-7

LY3200882

Catalog Number: EVT-274063
CAS Number: 1898283-02-7
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3200882 is a potent and highly selective small molecule inhibitor of TGFβ receptor type 1 (TGFβRI). [] It acts as an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. [] Developed as a potential anti-cancer agent, LY3200882 demonstrates promising preclinical data and is currently being investigated in various clinical trials. [, ]

  • Inhibition of SMAD phosphorylation: LY3200882 potently inhibits TGFβ-mediated SMAD phosphorylation in tumor and immune cells both in vitro and in vivo. [] This inhibition disrupts the canonical TGFβ signaling pathway, preventing the activation of target genes involved in tumor progression.
  • Enhancement of anti-tumor immunity: LY3200882 rescues TGFβ1-suppressed or T regulatory cell-suppressed naive T cell activity and restores their proliferation. [] This immune modulation enhances the ability of the immune system to recognize and eliminate tumor cells.
  • Inhibition of epithelial-mesenchymal transition (EMT): LY3200882 prevents TGFβ-induced EMT, a process that allows cancer cells to acquire invasive and metastatic properties. []
Applications
  • Pancreatic cancer: LY3200882, in combination with gemcitabine and nab-paclitaxel, demonstrated a promising 75% disease control rate in patients with advanced pancreatic cancer. [] This combination therapy resulted in partial responses and stable disease, suggesting its potential for treating this aggressive cancer type.
  • Grade 4 glioma: LY3200882, both as monotherapy and in combination with the PD-L1 inhibitor LY3300054, resulted in durable partial responses in patients with grade 4 glioma. [] This finding highlights its potential in treating this challenging brain tumor type.
  • Triple-negative breast cancer: Preclinical studies demonstrated potent anti-tumor activity of LY3200882 in orthotopic models of triple-negative breast cancer. [] This activity correlated with enhanced tumor-infiltrating lymphocytes in the tumor microenvironment.
  • Combination therapy: LY3200882 exhibits synergistic anti-tumor effects when combined with other therapies, including:
    • Checkpoint inhibitors: The combination of LY3200882 and anti-PD-L1 therapy showed enhanced anti-tumor benefits in the syngeneic CT26 model. [] This combination leverages the immune-modulatory effects of LY3200882 to enhance the efficacy of checkpoint blockade.
    • Chemotherapy: LY3200882 enhances the efficacy of chemotherapeutic agents like gemcitabine and nab-paclitaxel in pancreatic cancer. []
    • Radiotherapy: LY3200882 potentiates the effects of radiotherapy by inhibiting TGFβ-mediated immunosuppression and promoting anti-tumor immunity. [] This combination holds promise for improving the efficacy of radiotherapy in various cancer types.

Galunisertib (LY2157299 monohydrate)

  • Compound Description: Galunisertib is a small molecule inhibitor targeting the transforming growth factor beta (TGFβ) pathway []. It has demonstrated proof-of-concept data supporting the role of TGFβ in cancer and the utility of targeting the TGFβ pathway [].

LY3300054

  • Compound Description: LY3300054 is a PD-L1 inhibitor [, ]. It is being investigated for its potential to enhance anti-tumor immunity [].
  • Relevance: LY3300054 is not structurally related to LY3200882 but has been investigated in combination with it for the treatment of solid tumors, including a clinical trial involving patients with advanced cancer []. The combination therapy aims to enhance anti-tumor activity by simultaneously targeting TGFβ signaling and immune checkpoint pathways.

Gemcitabine

  • Compound Description: Gemcitabine is a standard chemotherapy drug used in the treatment of pancreatic cancer [].
  • Relevance: Gemcitabine is not structurally related to LY3200882 but was combined with it in a clinical trial for patients with treatment-naïve advanced pancreatic cancer []. The study aimed to evaluate the efficacy of LY3200882 in combination with standard chemotherapy in this patient population.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, another chemotherapy drug used in the treatment of pancreatic cancer [].

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug commonly used in the treatment of head and neck squamous cell cancer (HNSCC) [].
  • Relevance: While cisplatin shares no structural similarities with LY3200882, it was investigated alongside LY3200882 in a combination therapy regimen for HNSCC, along with radiation therapy []. This trial focused on exploring the safety and tolerability of LY3200882 when combined with standard HNSCC treatments.

EW-7197

  • Compound Description: EW-7197 is a small molecule inhibitor that targets the TGF-β type I receptor kinase (ALK5) and is being investigated for its potential in treating tumors and myelodysplastic syndromes [].

SB-431542

  • Compound Description: SB-431542 is a small molecule inhibitor that targets the TGF-β type I receptor and is currently undergoing preclinical studies for its potential as a therapeutic agent [].

LY2109761

  • Compound Description: LY2109761 is a small molecule inhibitor currently in preclinical development that targets the TGF-β receptor and is being investigated for its therapeutic potential [].

TP-0427736

  • Compound Description: TP-0427736 is a small molecule inhibitor currently undergoing preclinical research. It targets the TGF-β receptor and is being evaluated for its potential therapeutic benefits [].

IN-1130

  • Compound Description: IN-1130 is a small molecule inhibitor in preclinical development. It targets the TGF-β receptor and is being explored for its potential therapeutic applications [].

Pirfenidone

  • Compound Description: Pirfenidone is a small molecule inhibitor of TGF-β ligand. It has been approved for the treatment of idiopathic pulmonary fibrosis [].

Regorafenib (REG)

  • Compound Description: Regorafenib is a multi-kinase inhibitor with anti-tumor properties. It is known to inhibit tumor growth and enhance the production of reactive oxygen species (ROS) [].
  • Relevance: While not directly related to LY3200882 in terms of structure or target, regorafenib was investigated for its synergistic potential in a drug delivery system []. The research explored the sequential release of regorafenib followed by LY3200882 from a composite hydrogel/nanogel system for enhanced anti-tumor efficacy.

MT1

  • Compound Description: MT1 is a TGFβ receptor 2 (TGFβR2)-neutralizing antibody []. It has shown promising results in preclinical studies for its ability to enhance the efficacy of radiotherapy [].

Properties

CAS Number

1898283-02-7

Product Name

LY3200882

IUPAC Name

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27)

InChI Key

PNPFMWIDAKQFPY-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

Solubility

Soluble in DMSO

Synonyms

LY-3200882; LY 3200882; LY3200882.

Canonical SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.